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Compound of Interest

Compound Name: 1-(2-Nitrophenyl)ethanol

Cat. No.: B014764 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for 1-(2-
nitrophenyl)ethanol (CAS No. 3205-25-2), a key intermediate in various organic syntheses.[1]

[2][3] As a nitrated benzylic alcohol, its characterization is fundamental for professionals in

pharmaceutical development and materials science. This document moves beyond a simple

data repository to offer insights into the rationale behind spectroscopic analysis, ensuring both

accuracy and a deeper understanding of the molecular structure.

Molecular Structure and Spectroscopic Overview
A foundational understanding of the molecular structure is paramount before delving into its

spectroscopic signatures. 1-(2-Nitrophenyl)ethanol possesses a chiral center at the carbinol

carbon, an aromatic ring substituted with a sterically demanding nitro group ortho to the ethanol

substituent, and a hydroxyl group capable of hydrogen bonding. These features give rise to a

unique and interpretable set of spectroscopic data.

Caption: Molecular structure of 1-(2-Nitrophenyl)ethanol.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
Proton NMR is arguably the most powerful tool for elucidating the structure of organic

molecules in solution. The spectrum of 1-(2-nitrophenyl)ethanol provides a clear fingerprint of

its proton environments.
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Experimental Protocol: ¹H NMR Spectroscopy
A robust protocol is essential for acquiring high-quality, reproducible NMR data.

Sample Preparation: Dissolve approximately 5-10 mg of 1-(2-nitrophenyl)ethanol in 0.6-0.7

mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid

large solvent signals that would obscure the analyte's resonances.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard.

TMS is chemically inert and its protons resonate at a defined 0.00 ppm, providing a reliable

reference point.

Data Acquisition:

Transfer the solution to a 5 mm NMR tube.

Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength

provides better signal dispersion and resolution.

Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds,

and a relaxation delay of 1-2 seconds.

Co-add a minimum of 8 scans to improve the signal-to-noise ratio.

Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by

phase and baseline correction. Integrate the signals to determine the relative number of

protons for each resonance.

¹H NMR Data and Interpretation
The following table summarizes the reported ¹H NMR data for 1-(2-nitrophenyl)ethanol in
CDCl₃.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b014764?utm_src=pdf-body
https://www.benchchem.com/product/b014764?utm_src=pdf-body
https://m.chemicalbook.com/ProductChemicalPropertiesCB21311657_EN.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

~7.90 m - 1H Aromatic (Ph-H)

~7.84 m - 1H Aromatic (Ph-H)

~7.66 m - 1H Aromatic (Ph-H)

~7.44 m - 1H Aromatic (Ph-H)

~5.42 m (quartet)
~6.5 Hz

(expected)
1H Ph-CH(OH)

~2.33 d 3.5 Hz 1H OH

~1.58 d 5.1 Hz 3H CH₃

Interpretation Insights:

Aromatic Region (7.44-7.90 ppm): The four protons on the benzene ring appear as a

complex multiplet (m) in the downfield region. This is due to the deshielding effect of the

aromatic ring current and the electron-withdrawing nitro group. The ortho-substitution pattern

leads to a complex splitting that is often difficult to resolve into simple first-order patterns.

Benzylic Proton (5.42 ppm): The single proton on the carbon bearing the hydroxyl group (the

carbinol proton) is significantly deshielded by both the adjacent aromatic ring and the

electronegative oxygen atom. It is expected to be a quartet due to coupling with the three

methyl protons (n+1 rule, 3+1=4).

Hydroxyl Proton (2.33 ppm): The hydroxyl proton appears as a doublet, indicating coupling to

the benzylic proton.[1] The chemical shift of this proton can be highly variable and is

dependent on concentration, temperature, and solvent due to hydrogen bonding and

chemical exchange.[4][5] In many cases, rapid exchange can average out the coupling,

resulting in a broad singlet.[5]

Methyl Protons (1.58 ppm): The three protons of the methyl group appear as a doublet, as

they are coupled to the single benzylic proton (n+1 rule, 1+1=2).
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Caption: ¹H-¹H spin-spin coupling in 1-(2-nitrophenyl)ethanol.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule. While an

experimental spectrum for 1-(2-nitrophenyl)ethanol is not readily available in public

databases, its key features can be reliably predicted based on established chemical shift theory

and data from analogous compounds.

Expected ¹³C NMR Characteristics
Sample Preparation & Acquisition: The protocol is similar to ¹H NMR, though a higher

concentration of the sample (20-50 mg) and a greater number of scans are typically required

due to the low natural abundance of the ¹³C isotope. Proton decoupling is standardly applied

to simplify the spectrum to a series of singlets, where each unique carbon environment gives

one peak.

Predicted Chemical Shifts:

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons due to the

unsymmetrical substitution. The carbon attached to the nitro group (C-NO₂) will be

significantly deshielded, likely appearing around 147-150 ppm. The carbon bearing the

ethanol substituent (C-CHOH) would be expected in the 140-145 ppm range. The

remaining four aromatic carbons (CH) would resonate between 124-134 ppm.

Carbinol Carbon (-CHOH): This carbon, being attached to an electronegative oxygen, will

be found in the aliphatic downfield region, typically between 65-75 ppm.[5]

Methyl Carbon (-CH₃): The methyl carbon will be the most upfield signal, expected in the

20-25 ppm range.

Predicted ¹³C NMR Data Table
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Predicted Chemical Shift
(δ) ppm

Assignment Rationale

~148 C-NO₂
Strong deshielding by the nitro

group.

~142 C-CH(OH)CH₃
Quaternary aromatic carbon,

deshielded.

124-134 Aromatic CH
Standard range for aromatic

methine carbons.

~70 Ph-CH(OH)
Deshielded by the attached

hydroxyl group.[5]

~24 CH₃
Typical aliphatic carbon

chemical shift.

Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule by probing their vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-IR
Modern IR spectroscopy often employs an ATR accessory for its simplicity and minimal sample

preparation.

Instrument Setup: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by

wiping it with a solvent like isopropanol and taking a background spectrum.

Sample Application: Place a small amount of the solid or liquid 1-(2-nitrophenyl)ethanol
directly onto the ATR crystal.

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

Co-add 16-32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
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Expected IR Data and Interpretation
The IR spectrum of 1-(2-nitrophenyl)ethanol will be dominated by absorptions from the

hydroxyl, nitro, and aromatic groups.
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Expected
Frequency (cm⁻¹)

Vibration Type Intensity Interpretation

3500-3200
O-H stretch

(hydrogen-bonded)
Strong, Broad

This is a hallmark of

alcohols.[6] The

broadness is due to

intermolecular

hydrogen bonding.

3100-3000 Aromatic C-H stretch Medium

Characteristic of sp²

C-H bonds in the

benzene ring.

2980-2850 Aliphatic C-H stretch Medium

Arises from the C-H

bonds of the methyl

and methine groups.

1550-1475
Asymmetric NO₂

stretch
Strong

A very strong and

characteristic

absorption for

aromatic nitro

compounds.[7][8][9]

Conjugation with the

ring lowers the

frequency compared

to aliphatic nitro

compounds.[8][10]

1360-1290
Symmetric NO₂

stretch
Strong

The second key

diagnostic peak for

the nitro group.[7][8]

~1600, ~1450
Aromatic C=C ring

stretch
Medium

These absorptions are

characteristic of the

benzene ring itself.
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1260-1050 C-O stretch Strong

A strong band

confirming the

presence of the

alcohol functional

group.[6]

~750
C-H out-of-plane bend

(ortho-subst.)
Strong

This strong band in

the fingerprint region

is often indicative of

1,2-disubstitution on a

benzene ring.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, allowing for the determination of molecular weight and structural features.

Experimental Protocol: Electron Ionization (EI)-MS
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC).

Ionization: Bombard the sample with high-energy electrons (typically 70 eV). This process

ejects an electron from the molecule, forming a radical cation known as the molecular ion

(M⁺•).

Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation into

smaller, more stable ions.

Detection: The ions are separated by their m/z ratio in a mass analyzer and detected.

Expected Fragmentation Pattern
The molecular weight of 1-(2-nitrophenyl)ethanol is 167.16 g/mol .[2][11] The mass spectrum

is expected to show a molecular ion peak at m/z = 167. The fragmentation will be governed by

the stability of the resulting ions and neutral losses.

Major Fragmentation Pathways:
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α-Cleavage: This is a dominant fragmentation pathway for alcohols.[12][13] Cleavage of the

C-C bond between the methyl group and the carbinol carbon is highly favorable as it results

in a resonance-stabilized ion.

Loss of a methyl radical (•CH₃): M⁺• - 15 → [M-15]⁺. This would lead to a prominent peak

at m/z = 152. This fragment, [C₇H₆NO₂]⁺, is the base peak in many similar benzylic

alcohols.

Loss of Water (Dehydration): Alcohols can lose a molecule of water (18 Da).[12][14]

M⁺• - 18 → [M-18]⁺•. This would result in a peak at m/z = 149.

Fragmentation of the Nitro Group: The nitro group can also direct fragmentation.

Loss of •NO₂: M⁺• - 46 → [M-46]⁺. A peak at m/z = 121 corresponding to the [C₈H₉O]⁺ ion.

Loss of •OH: M⁺• - 17 → [M-17]⁺. A peak at m/z = 150. This is common in benzylic

alcohols.

[C8H9NO3]+•
m/z = 167

(Molecular Ion)

[M - •CH3]+
m/z = 152

(Base Peak)

 α-Cleavage

[M - H2O]+•
m/z = 149

 Dehydration

[M - •NO2]+
m/z = 121

 Nitro loss

[M - •OH]+
m/z = 150

 Hydroxyl loss

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 1-(2-nitrophenyl)ethanol in EI-MS.

Conclusion
The combination of NMR, IR, and MS provides a comprehensive and self-validating

characterization of 1-(2-nitrophenyl)ethanol. The ¹H NMR confirms the connectivity and
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relative orientation of the protons. The predicted ¹³C NMR spectrum maps the carbon

framework. IR spectroscopy definitively identifies the key alcohol and nitro functional groups,

while mass spectrometry confirms the molecular weight and provides structural clues through

predictable fragmentation patterns. This guide serves as a practical reference for the analysis

of this compound and as a framework for interpreting the spectroscopic data of related

molecules in drug development and chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data of 1-(2-Nitrophenyl)ethanol: A
Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b014764#1-2-nitrophenyl-ethanol-spectroscopic-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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